N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Description
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a dioxo-substituted heterocyclic core, a 3-chlorophenyl acetamide moiety, and a 4-fluorobenzyl substituent. Its design integrates halogenated aromatic groups (Cl and F), which are known to enhance binding affinity and metabolic stability in drug discovery .
Properties
Molecular Formula |
C21H15ClFN3O3S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-14-2-1-3-16(10-14)24-18(27)12-25-17-8-9-30-19(17)20(28)26(21(25)29)11-13-4-6-15(23)7-5-13/h1-10H,11-12H2,(H,24,27) |
InChI Key |
GNNSHOQOJQCGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction where a chlorophenyl group is introduced to the core structure.
Addition of the fluorophenyl group: The fluorophenyl group is incorporated via a similar substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Core Flexibility: The thienopyrimidine core may offer greater rigidity and π-stacking capability than chromenopyrimidine or piperazine-based analogs, influencing binding to hydrophobic enzyme pockets .
- Molecular Weight (MW) : The target compound (MW ~450–500 g/mol, estimated) aligns with Lipinski’s rule of five, similar to analogs in , suggesting favorable oral bioavailability.
Anti-Inflammatory Potential
- Thiazolidine Analogs: reports thiazolidine-2,4-dione derivatives (e.g., (Z)-N-(3-chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide) with IC50 values of 25.2–45.6 µM for NO inhibition, suggesting that the dioxo-thiazolidine moiety contributes to anti-inflammatory activity .
Antimicrobial Activity
- Thiazole Derivatives: N-(4-(3-chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide (107m) exhibits MIC values of 6.25–12.5 µg/mL against bacterial strains, highlighting the importance of the 3-chlorophenyl group in antimicrobial activity .
- Target Compound : The 3-chlorophenyl and fluorobenzyl groups may enhance membrane penetration, but the lack of a thiazole ring could reduce bacterial target affinity compared to .
Computational Insights
- Docking Studies: AutoDock4 and Glide XP scoring () predict that the dioxothienopyrimidine core and halogenated substituents may form hydrophobic interactions and hydrogen bonds with enzymes like COX-2 or kinases .
- Hydrophobic Enclosure : The 4-fluorobenzyl group may participate in hydrophobically enclosed interactions, a feature correlated with improved binding affinity in Glide XP models .
Biological Activity
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a thieno[3,2-d]pyrimidine core substituted with chlorophenyl and fluorophenyl groups. Its molecular formula is and it exhibits properties typical of small molecule inhibitors.
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. In vitro studies indicated that it competes effectively with substrates for the active site of tyrosinase, leading to a significant decrease in enzyme activity.
- Kinetic studies revealed an IC50 value (the concentration required to inhibit 50% of the enzyme activity) comparable to established inhibitors like kojic acid, suggesting promising therapeutic potential against conditions such as melasma and age spots .
-
Anticancer Activity :
- Preliminary evaluations have indicated that the compound exhibits antiproliferative effects on various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human gastric cancer (MGC-803) and hepatocellular carcinoma (BEL-7402) cells.
- The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses. This suggests that the compound may act as a potential chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Substituent Effects :
- The presence of electron-withdrawing groups such as chlorine enhances binding affinity to target enzymes like tyrosinase. Substitutions at specific positions on the aromatic rings have been shown to modulate inhibitory potency.
- For example, compounds with para-nitrophenyl substitutions exhibited improved inhibition compared to their meta counterparts due to better alignment within the enzyme's active site .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
